3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide
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Overview
Description
3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a bromine atom, a sulfamoyl group, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide typically involves multiple steps, starting with the bromination of quinoline derivatives. The bromination of 8-substituted quinolines can be optimized for high yields and specific isolation conditions . Following bromination, the introduction of the sulfamoyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the formation of the benzamide moiety, which can be accomplished through amide bond formation reactions using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine-substituted quinoline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfamoyl group may inhibit enzymes involved in cell division, while the benzamide moiety can interact with protein targets, modulating their activity. These combined effects contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline: Shares the quinoline core but lacks the sulfamoyl and benzamide groups.
4-methyl-N-phenylbenzamide: Contains the benzamide moiety but lacks the quinoline and sulfamoyl groups.
Sulfamoylquinoline derivatives: Similar structure but with variations in the substitution pattern on the quinoline ring.
Uniqueness
3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, sulfamoyl group, and benzamide moiety in a single molecule allows for diverse interactions with biological targets and a wide range of applications in scientific research.
Properties
Molecular Formula |
C23H18BrN3O3S |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H18BrN3O3S/c1-15-9-10-17(23(28)26-19-7-3-2-4-8-19)13-21(15)31(29,30)27-20-14-18(24)12-16-6-5-11-25-22(16)20/h2-14,27H,1H3,(H,26,28) |
InChI Key |
UGYADNYTYAWNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=C4C(=CC(=C3)Br)C=CC=N4 |
Origin of Product |
United States |
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